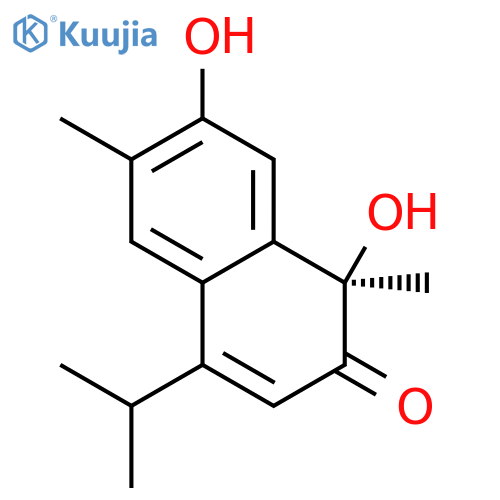Cas no 41653-72-9 (2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)-)

41653-72-9 structure
商品名:2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)-
2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)- 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)-
- Lacinilene C
- (1R)-1,7-dihydroxy-1,6-dimethyl-4-propan-2-ylnaphthalen-2-one
- [ "3", "10-Dihydroxy-1", "3", "5", "7-cadinatetraen-9-one" ]
- CHEMBL254803
- 1,7-DIHYDROXY-1,6-DIMETHYL-4-ISOPROPYLNAPHTHALEN-2(1H)-ONE
- DTXSID80194471
- CHEBI:192431
- 2(1H)-Naphthalenone, 1,7-dihydroxy-1,6-dimethyl-4-(1-methylethyl)-, (1R)-
- FS-9880
- 2(1H)-Naphthalenone, 1,7-dihydroxy-1,6-dimethyl-4-(1-methylethyl)-, (R)-; (1R)-1,7-Dihydroxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone
- AKOS032948595
- 7T78E9F9E4
- 41653-72-9
- 3-amino-3-(2-chloro-phenyl)-propionicacid
- 1,7-Dihydroxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone
- (R)-1,7-Dihydroxy-4-isopropyl-1,6-dimethylnaphthalen-2(1H)-one
- (1R)-1,7-Dihydroxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone
- 3
- DA-54762
- (1R)-1,7-DIHYDROXY-4-ISOPROPYL-1,6-DIMETHYLNAPHTHALEN-2-ONE
-
- インチ: InChI=1S/C15H18O3/c1-8(2)10-6-14(17)15(4,18)12-7-13(16)9(3)5-11(10)12/h5-8,16,18H,1-4H3/t15-/m1/s1
- InChIKey: JLCJSBOHWRDWQW-OAHLLOKOSA-N
- ほほえんだ: CC(C1=CC(=O)[C@](C)(O)C2=CC(=C(C=C12)C)O)C
計算された属性
- せいみつぶんしりょう: 246.126
- どういたいしつりょう: 246.126
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 385
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5A^2
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 422.9±45.0 °C at 760 mmHg
- フラッシュポイント: 223.7±25.2 °C
- 屈折率: 1.589
- PSA: 57.53000
- LogP: 2.53020
- じょうきあつ: 0.0±1.1 mmHg at 25°C
2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L64110-5mg |
(1R)-1,7-dihydroxy-1,6-dimethyl-4-propan-2-ylnaphthalen-2-one |
41653-72-9 | 5mg |
¥5120.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5330-5 mg |
Lacinilene C |
41653-72-9 | 5mg |
¥4915.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN5330-1 mL * 10 mM (in DMSO) |
Lacinilene C |
41653-72-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-15 | |
| A2B Chem LLC | AF82814-5mg |
1,7-Dihydroxy-1,6-dimethyl-4-isopropylnaphthalen-2(1H)-one |
41653-72-9 | 5mg |
$635.00 | 2024-04-20 | ||
| TargetMol Chemicals | TN5330-1 ml * 10 mm |
Lacinilene C |
41653-72-9 | 1 ml * 10 mm |
¥ 3660 | 2024-07-20 | ||
| TargetMol Chemicals | TN5330-5 mg |
Lacinilene C |
41653-72-9 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
| TargetMol Chemicals | TN5330-5mg |
Lacinilene C |
41653-72-9 | 5mg |
¥ 3560 | 2024-07-20 |
2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)- 関連文献
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
41653-72-9 (2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)-) 関連製品
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
